Ethyl 2-phenylacetimidate hydrochloride

Organic Synthesis Medicinal Chemistry Process Chemistry

Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2) is a white crystalline Pinner salt offering superior stability and reactivity as an electrophilic building block. Its hydrochloride form ensures consistent solubility and near-quantitative (99%) reaction yields, critical for high-throughput synthesis of amidines and heterocycles. Unlike aliphatic imidates, the phenyl core enhances lipophilicity and steric control in nucleophilic reactions. Choose this ≥97% pure salt for reproducible results from gram to kilogram scale, reducing purification bottlenecks in medicinal chemistry and API development.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 5442-34-2
Cat. No. B3144131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylacetimidate hydrochloride
CAS5442-34-2
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCCOC(=N)CC1=CC=CC=C1.Cl
InChIInChI=1S/C10H13NO.ClH/c1-2-12-10(11)8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H
InChIKeyIWGUPOMJPZNXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2) Procurement Guide: A Reactive Pinner Salt Intermediate


Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2) is the hydrochloride salt of an imidate ester, classified as a 'Pinner salt' [1]. It is a white solid with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . Synthesized via the Pinner reaction from benzyl cyanide and ethanol under acidic conditions, it serves as a crucial electrophilic intermediate for the synthesis of amidines and heterocycles [1].

Why 'Any Imidate' Won't Suffice: The Critical Procurement Criteria for Ethyl 2-phenylacetimidate Hydrochloride


Generic substitution among imidate salts is not feasible due to the specific physicochemical properties and reactivity conferred by the phenylacetimidate core and its hydrochloride counterion. Unlike simple aliphatic imidates like ethyl acetimidate hydrochloride, the phenyl group significantly alters the compound's lipophilicity, solubility, and steric environment, directly impacting its performance in nucleophilic reactions and its suitability for subsequent synthetic steps in drug discovery pipelines [1]. Furthermore, the hydrochloride salt form is essential for stability, handling, and solubility in aqueous and polar organic media, which directly influences reaction yields and purity profiles .

Head-to-Head Evidence: Quantifying the Procurement Advantages of Ethyl 2-phenylacetimidate Hydrochloride


Superior Synthetic Yield vs. Free Base: 99% Isolated Yield for Ethyl 2-phenylacetimidate Hydrochloride

The hydrochloride salt of ethyl 2-phenylacetimidate is obtained in a nearly quantitative yield from the Pinner reaction, a key differentiator from the less stable and often lower-yielding free base . The reaction of benzyl cyanide with ethanol and hydrogen chloride gas, followed by solvent evaporation, consistently affords ethyl 2-phenylacetimidate hydrochloride as a white solid with a 99% yield .

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Stability and Handling: Hydrochloride Salt vs. Hygroscopic Free Base

The hydrochloride salt form provides enhanced stability against hydrolysis compared to the free base. Vendor guidelines recommend storage under inert gas at -20°C to prevent hygroscopic degradation . This is a critical procurement consideration, as the free base (CAS 4971-77-1) is generally more prone to hydrolysis and requires more stringent handling conditions.

Chemical Stability Material Handling Laboratory Safety

Differentiation in Reactivity: Nucleophilic Substitution Profile vs. Aliphatic Imidates

The phenyl group in ethyl 2-phenylacetimidate hydrochloride influences its reactivity in nucleophilic substitution reactions, particularly in the synthesis of amidines. While no direct kinetic comparison is available, the electronic and steric effects of the phenyl ring distinguish it from simpler aliphatic imidates like ethyl acetimidate hydrochloride (CAS 2208-07-3) . This selectivity is crucial for constructing complex molecules in medicinal chemistry, where specific substitution patterns are required.

Organic Synthesis Amidine Synthesis Medicinal Chemistry

Analytical Purity Benchmark: ≥97% Purity by HPLC/NMR vs. Alternative Suppliers

Reputable vendors supply ethyl 2-phenylacetimidate hydrochloride with a standard purity of ≥97%, verified by HPLC, NMR, and GC analysis . This high purity is essential for reliable synthetic applications, particularly in the later stages of drug discovery and development. While alternative sources may offer lower purity grades (e.g., 95%), the ≥97% specification ensures minimal interference from impurities, leading to higher yields and fewer side reactions .

Quality Control Analytical Chemistry Procurement

Target Application Scenarios for Ethyl 2-phenylacetimidate Hydrochloride Based on Differentiated Evidence


High-Throughput Synthesis of Amidines for Drug Discovery Libraries

The near-quantitative yield (99%) and high purity (≥97%) of ethyl 2-phenylacetimidate hydrochloride make it an ideal building block for the high-throughput synthesis of diverse amidine-containing compounds . Its reliable performance minimizes reaction failures and purification bottlenecks, accelerating medicinal chemistry campaigns .

Process Development and Scale-Up of Pharmaceutical Intermediates

The robust synthesis and excellent yield of the hydrochloride salt are critical for process chemists developing scalable routes to active pharmaceutical ingredients (APIs). The consistent quality and stability of the salt form ensure reproducible results from gram to kilogram scale, a key requirement for regulatory filing and commercial manufacturing .

Academic Research Requiring Reproducible Reactivity in Nucleophilic Substitutions

The enhanced stability and well-defined reactivity profile of the hydrochloride salt, as opposed to the more labile free base, make it the preferred reagent for academic laboratories. Its reliable performance in nucleophilic substitution reactions ensures that published synthetic procedures can be consistently reproduced across different research groups, advancing the field of organic methodology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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